molecular formula C10H10INO3 B3042181 N-Formyl-4-iodo-L-phenylalanine CAS No. 52721-77-4

N-Formyl-4-iodo-L-phenylalanine

Cat. No.: B3042181
CAS No.: 52721-77-4
M. Wt: 319.1 g/mol
InChI Key: FCLBWSIAKJLFMP-VIFPVBQESA-N
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Description

Contextualizing Non-Canonical Amino Acids and Their Derivatives

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins. However, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein science. pnas.org These synthetic analogues, bearing unique chemical functionalities, can be incorporated into proteins, enabling a level of structural and functional manipulation previously unattainable. pnas.orgwikipedia.org The introduction of ncAAs allows for the site-specific installation of biochemical probes, the enhancement of protein stability, and the creation of novel biocatalysts. wikipedia.org

The formylation of the N-terminus of amino acids is a critical modification in certain biological contexts. For instance, N-formylmethionine is the initiating amino acid in bacterial protein synthesis. mdpi.comnyu.edulibretexts.org This N-formyl group is a key feature recognized by the innate immune system as a marker for bacterial presence. wikipedia.org

The Role of Halogenated Phenylalanine Analogs in Biochemical Probes

Halogenated amino acids, particularly halogenated derivatives of phenylalanine, serve as versatile biochemical probes. The introduction of a halogen atom onto the phenyl ring can subtly alter the electronic and steric properties of the amino acid without causing significant structural perturbations in the protein. nih.gov The heavy iodine atom in 4-iodo-L-phenylalanine, for example, is particularly useful as an anomalous scatterer in X-ray crystallography, aiding in the phase determination and subsequent structure elucidation of proteins. nih.gov Furthermore, the carbon-iodine bond provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the site-specific attachment of other molecules like fluorescent dyes or spin labels. wikipedia.orgnih.gov

Rationale and Scope for Investigating N-Formyl-4-iodo-L-phenylalanine

The investigation into this compound is driven by the synergistic potential of its two key functional groups. The N-formyl group can act as a mimic of the initiation signal in bacterial peptides, potentially targeting specific biological pathways or receptors that recognize formylated peptides, such as the formyl peptide receptors (FPRs) involved in chemotaxis. nih.govnih.govwikipedia.org Concurrently, the 4-iodophenyl moiety provides a powerful tool for structural biology and chemical modification.

The combination of these features in a single molecule suggests several exciting research avenues. This compound could be utilized as a probe to study the binding and activation of formyl peptide receptors, with the iodine atom serving as a reporter for structural studies or as a site for attaching other functionalities. Furthermore, its potential incorporation into peptides could lead to the development of novel therapeutics or diagnostic agents that specifically target components of the innate immune system. The study of this compound, therefore, lies at the intersection of protein engineering, structural biology, and immunology, offering a unique tool to dissect and manipulate complex biological processes.

Chemical Properties and Research Data

To fully appreciate the utility of this compound, it is essential to consider its chemical properties and the research data associated with its constituent parts.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound52721-77-4C₁₀H₁₀INO₃319.09
4-Iodo-L-phenylalanine24250-85-9C₉H₁₀INO₂291.09
N-Formyl-L-phenylalanine13200-85-6C₁₀H₁₁NO₃193.20
L-Phenylalanine63-91-2C₉H₁₁NO₂165.19

This table presents a comparison of the basic physicochemical properties of the title compound and its parent molecules.

Table 2: Research Applications of Halogenated Phenylalanine Analogs

Halogenated AnalogResearch ApplicationKey Findings
4-Iodo-L-phenylalanineX-ray CrystallographyThe heavy iodine atom provides a strong anomalous signal, facilitating protein structure determination. nih.gov
4-Iodo-L-phenylalanineProtein EngineeringCan be site-specifically incorporated into proteins to introduce a reactive handle for chemical modifications. nyu.edu
4-Bromo-L-phenylalanineBiochemical ProbingUsed to study protein-ligand interactions and enzyme mechanisms.
4-Fluoro-L-phenylalanineProtein Stability StudiesThe fluorine atom can enhance the thermal and chemical stability of proteins.

This table summarizes the diverse applications of halogenated phenylalanine analogs in biochemical research, highlighting the versatility of these compounds.

Properties

IUPAC Name

(2S)-2-formamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBWSIAKJLFMP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Radiochemical Strategies for N Formyl 4 Iodo L Phenylalanine and Its Precursors

Chemical Synthesis Pathways for 4-Iodo-L-phenylalanine

The synthesis of the pivotal precursor, 4-iodo-L-phenylalanine, is the foundational step. Success in this stage is predicated on the ability to perform regioselective iodination of the aromatic ring while preserving the L-configuration of the chiral center.

Palladium-Catalyzed Reactions for Aryl Iodination

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-aryl bonds, and these reactions are instrumental in the synthesis of 4-iodo-L-phenylalanine. A common strategy involves the direct iodination of L-phenylalanine using an iodine source in the presence of a palladium catalyst. For instance, the use of palladium(II) acetate (B1210297) in trifluoroacetic acid has been shown to facilitate the iodination of L-phenylalanine, yielding 4-iodo-L-phenylalanine. This method benefits from the use of readily available starting materials.

Another powerful palladium-catalyzed approach is the Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of phenylalanine with an iodine source. While typically used for creating carbon-carbon bonds, modifications of this reaction can be employed for iodination. The choice of ligands, such as phosphines, and reaction conditions are critical for achieving high yields and preventing side reactions.

Stereoselective Approaches to L-Configuration

Maintaining the L-configuration of the amino acid is a critical aspect of the synthesis. The most straightforward approach is to utilize L-phenylalanine as the starting material, as its chiral center is already established. The subsequent iodination and formylation steps are then designed to be mild enough not to cause racemization.

Alternatively, enzymatic methods offer a high degree of stereoselectivity. For instance, the use of L-amino acid oxidase can be employed in a kinetic resolution process. This enzyme selectively oxidizes the L-enantiomer of a racemic mixture, allowing for the separation and isolation of the desired D-enantiomer, or vice-versa depending on the specific enzymatic system and synthetic strategy. Asymmetric synthesis, employing chiral auxiliaries or catalysts, also presents a viable route to enantiomerically pure 4-iodo-L-phenylalanine.

Methodologies for N-Formyl Group Introduction and Derivatization

The introduction of the N-formyl group is a crucial transformation in the final stages of the synthesis. This step requires careful selection of formylating agents and reaction conditions to ensure high efficiency and compatibility with the other functional groups in the molecule.

Formylation Reactions in Amino Acid Functionalization.

A widely adopted and effective method for the N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride (B1165640). This combination generates a mixed anhydride in situ, which acts as a potent formylating agent. This reaction is typically high-yielding and can be performed under relatively mild conditions, making it suitable for sensitive substrates like amino acids. Another established method involves the use of chloral (B1216628) hydrate (B1144303) and a reducing agent, which can also achieve N-formylation.

Protection and Deprotection Strategies in Multistep Synthesis

In a multistep synthesis of a complex molecule like N-formyl-4-iodo-L-phenylalanine, the use of protecting groups is often indispensable. The carboxylic acid functionality of 4-iodo-L-phenylalanine is typically protected as an ester (e.g., a methyl or ethyl ester) before the N-formylation step. This prevents the carboxylic acid from participating in unwanted side reactions.

Following the successful introduction of the N-formyl group, the ester protecting group is removed in a deprotection step. For example, a methyl ester can be selectively cleaved under basic conditions using a reagent like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent. The choice of protecting group and the deprotection conditions must be carefully considered to ensure they are orthogonal to the other functional groups present, namely the newly installed N-formyl group and the aryl iodide bond.

Radiosynthesis of Iodine-123, Iodine-125, and Iodine-131 Labeled Analogs

The preparation of radiolabeled versions of this compound is essential for its potential applications in nuclear medicine imaging and research. The choice of iodine radioisotope—Iodine-123, Iodine-125, or Iodine-131—is dictated by the intended application.

The radiosynthesis is typically designed to introduce the radioiodine atom in the final synthetic step to maximize the radiochemical yield and minimize the handling of radioactive substances. This is commonly achieved via electrophilic or nucleophilic radioiodination of a suitable non-radioactive precursor. For instance, a precursor bearing a good leaving group, such as a trialkylstannyl (e.g., tributylstannyl) or a boronic acid group at the 4-position of the phenyl ring, can be reacted with a source of radioactive iodide, such as Na[¹²³I]I, in the presence of an oxidizing agent like chloramine-T or hydrogen peroxide.

Precursor Design for Radioiodination, including Stannyl (B1234572) Precursors

The successful synthesis of a radiolabeled compound like this compound hinges on the design of a suitable precursor that can be readily iodinated. The key is to have a molecule that is stable but can be activated under specific conditions to allow for the regioselective introduction of an iodine radioisotope.

One of the most effective and widely used methods for radioiodination is the iododestannylation reaction. This approach utilizes an organotin (stannyl) precursor where a trialkylstannyl group, typically tri-n-butylstannyl, is attached to the aromatic ring at the precise position where iodination is desired. For the synthesis of 4-iodo-L-phenylalanine, a common precursor is a protected form of 4-(tri-n-butylstannyl)-L-phenylalanine. nih.gov Protecting groups are essential to prevent unwanted side reactions with the amino and carboxyl functionalities during the iodination process. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine group and a methyl ester for the carboxylic acid group, resulting in a precursor like N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester . nih.gov The stannyl group serves as an excellent site for electrophilic substitution, where the C-Sn bond is cleaved and replaced by a C-I bond upon reaction with a radioiodide source in the presence of an oxidizing agent. nih.gov

An alternative strategy involves a copper(I)-assisted nucleophilic halogen exchange reaction. In this method, a different halogen, such as bromine, is used as a leaving group on the precursor molecule. For instance, 2-bromo-L-phenylalanine has been used as a precursor for the synthesis of 2-iodo-L-phenylalanine. nih.gov This nucleophilic exchange offers a different synthetic route that can be optimized for specific applications and avoids the use of organotin compounds. nih.gov

Optimization of Radiochemical Yield and Purity

Achieving high radiochemical yield (RCY) and radiochemical purity is paramount for the utility of any radiopharmaceutical. Optimization involves systematically adjusting various reaction parameters to maximize the incorporation of the radioisotope into the precursor and to minimize the formation of impurities.

For the iododestannylation of stannyl precursors like N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester , key parameters for optimization include the amount of precursor, reaction temperature, and reaction time. nih.gov In a typical procedure, the reaction is carried out using an oxidizing agent such as Chloramine-T to convert the radioiodide (e.g., [¹²⁴I]NaI or [¹³¹I]NaI) into an electrophilic species that attacks the stannylated ring. nih.gov Following the iodination, the protecting groups are removed (hydrolyzed) to yield the desired amino acid. Through careful optimization, this method can achieve high radiochemical yields of 90 ± 6% with a radiochemical purity exceeding 99% after purification. nih.gov The entire synthesis, including High-Performance Liquid Chromatography (HPLC) purification, can often be completed in under an hour, which is crucial when working with short-lived isotopes. nih.gov

Table 1: Optimized Radiosynthesis of p-Iodo-L-phenylalanine via Iododestannylation nih.gov
ParameterDetails
PrecursorN-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester
ReactionIododestannylation followed by hydrolysis
Oxidizing AgentChloramine-T
Radiochemical Yield90 ± 6%
Radiochemical Purity>99% (after HPLC)
Total Synthesis Time< 60 minutes

In the case of the copper-assisted nucleophilic exchange method, optimization of the precursor synthesis itself is a critical first step. Using experimental design protocols, researchers have optimized parameters such as temperature, reaction time, and the concentrations of reagents like copper(II) sulfate (B86663) (CuSO₄) and sodium iodide (NaI) . nih.gov This systematic optimization increased the chemical yield of the iodinated precursor from 39% to consistently over 74%. nih.gov The subsequent radioiodination step under kit-like conditions resulted in a labeling yield greater than 98% and a radiochemical purity of over 99% after filtration. nih.gov Purification, typically performed using HPLC, is essential in all methods to separate the desired radiolabeled product from unreacted radioiodide, non-iodinated precursors, and other byproducts. nih.govnih.gov

Table 2: Optimized Synthesis and Radioiodination via Nucleophilic Exchange nih.gov
ParameterDetails
Precursor2-bromo-L-phenylalanine
Reaction TypeCu¹⁺-assisted nucleophilic halogen exchange
Optimized Precursor Yield>74% (increased from 39%)
Radiolabeling Yield>98%
Final Radiochemical Purity>99%
Key Optimization FactorsTemperature, CuSO₄ concentration, NaI concentration

Chemo-Enzymatic Synthesis Routes for Labeled Amino Acids

Chemo-enzymatic synthesis represents a powerful strategy that combines the flexibility of chemical reactions with the high selectivity and efficiency of enzymatic transformations. frontiersin.org This approach is particularly valuable for producing complex, enantiomerically pure molecules like labeled L-amino acids. The core advantage lies in using enzymes to perform challenging steps, such as establishing stereochemistry, under mild, environmentally friendly conditions. frontiersin.orgnih.gov

A common chemo-enzymatic route for L-amino acids starts with a corresponding α-ketoacid. nih.govresearchgate.net Enzymes, such as amino acid dehydrogenases or transaminases, can then catalyze the stereospecific reductive amination of the α-ketoacid to produce the desired L-enantiomer with very high optical purity. nih.govnih.gov This enzymatic step circumvents the need for chiral auxiliaries or difficult chiral separations that are often required in purely chemical syntheses. nih.gov

For a compound like this compound, a hypothetical chemo-enzymatic route could involve:

Chemical Synthesis: Preparation of a suitable α-ketoacid precursor, such as 4-iodo-phenylpyruvic acid, through established chemical methods.

Enzymatic Transformation: Use of an L-amino acid dehydrogenase or a transaminase enzyme to convert 4-iodo-phenylpyruvic acid into 4-iodo-L-phenylalanine . This step ensures the correct L-stereochemistry at the α-carbon. nih.govnih.gov

Chemical Modification: A final chemical step to introduce the formyl group onto the amine functionality of 4-iodo-L-phenylalanine, yielding the target molecule.

Another powerful enzymatic technique is deracemisation, where an enzyme selectively acts on one enantiomer of a racemic mixture. For example, an L-amino acid oxidase could be used to selectively oxidize the L-enantiomer from a racemic mixture, or a D-amino acid oxidase could be used to eliminate the unwanted D-isomer, allowing for the isolation of the pure L-amino acid. researchgate.net These chemo-enzymatic strategies provide efficient and elegant pathways to access structurally complex and stereochemically pure labeled amino acids. nih.gov

Advanced Applications in Genetic Code Expansion and Protein Engineering

Site-Specific Incorporation of 4-Iodo-L-phenylalanine into Proteins

The central challenge in incorporating an ncAA into a protein is to trick the cell's translational machinery into accepting it. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the normal protein synthesis of the cell.

A common strategy for the site-specific incorporation of ncAAs is through the suppression of a stop codon, most frequently the amber codon (UAG). nih.govigem.org In this method, the UAG codon, which normally signals the termination of protein synthesis, is repurposed to encode the ncAA. igem.orgwikipedia.org This requires a specially engineered transfer RNA (tRNA) with an anticodon that recognizes the UAG codon, and an aminoacyl-tRNA synthetase that specifically attaches the ncAA to this tRNA. igem.org When this engineered system is introduced into a cell, the ncAA is incorporated into the growing polypeptide chain at the position specified by the UAG codon in the messenger RNA (mRNA). igem.org While the opal (UGA) stop codon has also been explored for this purpose, the amber codon is more widely utilized. nih.govebi.ac.uksigmaaldrich.com

The success of amber codon suppression hinges on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair must be "orthogonal" to the host organism's own set of synthetases and tRNAs, meaning that the engineered synthetase should only recognize the engineered tRNA and the desired ncAA, and the engineered tRNA should not be recognized by any of the host's endogenous synthetases. nih.gov

Researchers have successfully engineered such pairs, often starting with synthetase/tRNA pairs from different organisms. For example, the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii has been adapted for use in E. coli. nih.gov Through techniques like directed evolution and fluorescence-activated cell sorting (FACS), the synthetase's active site is mutated to preferentially recognize 4-iodo-L-phenylalanine over native amino acids. nih.govresearchgate.net This process involves creating large libraries of synthetase mutants and selecting for those that can efficiently incorporate the ncAA in response to an amber codon, often linked to the expression of a reporter gene like Green Fluorescent Protein (GFP). nih.govresearchgate.net

Table 1: Key Components for Site-Specific Incorporation of 4-Iodo-L-phenylalanine

ComponentFunctionKey Characteristics
4-Iodo-L-phenylalanine The non-canonical amino acid to be incorporated.Contains a heavy iodine atom useful for structural studies and a reactive site for chemical modification. nih.govebi.ac.uk
Amber Codon (UAG) The repurposed stop codon that signals for the incorporation of the ncAA.Least frequently used stop codon in many organisms, minimizing disruption to native protein synthesis. wikipedia.org
Orthogonal tRNA A tRNA engineered to recognize the amber codon.Possesses an anticodon complementary to UAG and is not recognized by endogenous synthetases. igem.orgnih.gov
Orthogonal Aminoacyl-tRNA Synthetase An enzyme engineered to attach 4-iodo-L-phenylalanine to the orthogonal tRNA.Exhibits high specificity for both the ncAA and the orthogonal tRNA, preventing misincorporation of canonical amino acids. nih.govnih.gov

A significant challenge in this technology is preventing the misincorporation of natural amino acids at the target site. nih.govebi.ac.ukebi.ac.uk For instance, if the engineered synthetase is not perfectly specific, it might mistakenly charge the orthogonal tRNA with a similar-looking natural amino acid like phenylalanine. ebi.ac.uknih.gov

Several strategies have been developed to address this:

Directed Evolution of Synthetases: As mentioned, extensive mutation and selection of the synthetase can significantly enhance its specificity for the ncAA. nih.govresearchgate.net

Negative Selection: During the evolution process, cells are grown in the absence of the ncAA. Any synthetase that incorporates a natural amino acid, allowing the cell to survive a selection pressure (e.g., by suppressing a stop codon in a toxic gene), is eliminated. nih.govresearchgate.net

Purification of Components: Ensuring the purity of the supplied ncAA is crucial. For example, contamination of 4-iodo-L-phenylalanine with 4-bromo-L-phenylalanine can lead to the incorporation of the latter. nih.govebi.ac.uk

Host Genome Engineering: In some cases, the host organism's genome can be modified to remove the targeted stop codon from essential genes, reducing the negative effects of its suppression. wikipedia.org

Repressing Competing Pathways: In cell-free systems, the undesired incorporation of tryptophan in response to the UGA codon can be repressed by adding indolmycin. nih.govebi.ac.uk

Utility as a Structural Probe for Protein Analysis

The incorporation of 4-iodo-L-phenylalanine into proteins opens up a range of possibilities for studying their structure and function. The iodine atom, in particular, provides a powerful tool for biophysical analysis.

Determining the three-dimensional structure of a protein using X-ray crystallography requires solving the "phase problem." The iodine atom in 4-iodo-L-phenylalanine is an excellent anomalous scatterer of X-rays, making it highly valuable for phasing. nih.govyetnet.chnumberanalytics.comnumberanalytics.com

When X-rays interact with the electrons of an atom, they are scattered. If the energy of the X-rays is close to the absorption edge of an atom, this scattering is altered in a phenomenon known as anomalous scattering. yetnet.chnumberanalytics.comnumberanalytics.com This effect can be exploited in two main techniques:

Single-wavelength Anomalous Dispersion (SAD): In this method, diffraction data is collected at a single X-ray wavelength that is chosen to maximize the anomalous scattering from the iodine atoms. numberanalytics.comnumberanalytics.comwikipedia.org The differences in the diffraction pattern caused by this anomalous scattering are sufficient to determine the positions of the iodine atoms, which in turn can be used to calculate the phases for the entire protein structure. nih.govwikipedia.org This technique is advantageous as it minimizes radiation damage to the crystal. wikipedia.org

Multi-wavelength Anomalous Dispersion (MAD): This technique involves collecting diffraction data at multiple wavelengths around the absorption edge of the iodine atom. yetnet.chnih.gov By analyzing the differences in scattering at these different wavelengths, the phase problem can be solved with high accuracy. nih.gov

The carbon-iodine bond in 4-iodo-L-phenylalanine provides a reactive handle for a variety of chemical reactions that are not possible with natural amino acids. ebi.ac.ukchemimpex.com This allows for the site-specific modification of proteins, a process known as bioconjugation. wikipedia.org

One of the most powerful reactions for modifying 4-iodo-L-phenylalanine is the Suzuki-Miyaura cross-coupling reaction. ebi.ac.uk This palladium-catalyzed reaction can be used to form a new carbon-carbon bond between the iodinated phenylalanine residue and a boronic acid-containing molecule. ebi.ac.uk This has been used to attach a variety of probes to proteins, including:

Fluorescent dyes: For tracking the location and movement of proteins within a cell.

Biotin tags: For protein purification and detection.

Spin labels: For studying protein dynamics using electron paramagnetic resonance (EPR) spectroscopy. ebi.ac.uk

Other small molecules: To create novel protein-drug conjugates or to introduce new functionalities.

This ability to precisely attach other molecules to a specific site on a protein is a powerful tool for a wide range of biological and biomedical research. wikipedia.orgmdpi.com

Applications in Site-Directed Spin Labeling

The site-specific incorporation of N-Formyl-4-iodo-L-phenylalanine, and subsequently its de-formylated derivative 4-iodo-L-phenylalanine (pIPhe), into proteins has opened new avenues for biophysical studies, particularly in the realm of site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy. d-nb.inforsc.org This technique provides valuable insights into protein structure, dynamics, and interactions. d-nb.info

A novel approach utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach a spin label to the genetically encoded 4-iodo-L-phenylalanine. d-nb.inforsc.orguni-konstanz.de This method serves as a powerful alternative to the conventional technique that relies on labeling cysteine residues with a methanethiosulfonate (B1239399) spin label (MTSSL). The cysteine-based method is limited by the potential presence of essential native cysteine residues in the protein of interest. d-nb.info

In a key development, researchers designed and synthesized a nitroxide boronic acid label, referred to as NOBA. d-nb.inforesearchgate.net This label is specifically designed to react with the iodine atom of the incorporated pIPhe. The Suzuki-Miyaura coupling between pIPhe and NOBA creates a stable and highly rigid biphenyl (B1667301) linkage for the spin label. d-nb.inforsc.org This rigidity is a significant advantage over the more flexible disulfide linkage formed with MTSSL, as it leads to more defined distance distributions in EPR measurements, which is crucial for accurately mapping protein conformations and dynamics. d-nb.infoebi.ac.uk

The utility of this method has been demonstrated in studies of proteins like α-synuclein and thioredoxin (TRX). d-nb.inforesearchgate.net For instance, when pIPhe was incorporated at position R74 in TRX and subsequently labeled with NOBA, the resulting continuous-wave (cw) EPR spectra provided detailed information about the local environment. researchgate.net This technology is particularly useful for monitoring protein-membrane interactions and conformational changes, as shown with α-synuclein. d-nb.infouni-konstanz.de

Table 1: Comparison of Spin Labeling Techniques

Feature Suzuki-Miyaura Coupling (pIPhe + NOBA) Cysteine-Based Labeling (MTSSL)
Genetic Handle 4-iodo-L-phenylalanine (pIPhe) Cysteine
Chemistry Palladium-catalyzed Suzuki-Miyaura cross-coupling Disulfide bond formation
Spin Label Nitroxide boronic acid (NOBA) Methanethiosulfonate spin label (MTSSL)
Linkage Rigid biphenyl linkage d-nb.inforsc.org Flexible disulfide linkage d-nb.info
Advantages - Applicable to proteins with essential cysteines.- Stable, rigid linkage provides defined distance distributions. d-nb.info- Bioorthogonal reaction. d-nb.info - Well-established and widely used. d-nb.info

| Limitations | Requires genetic encoding of a non-canonical amino acid. | Not suitable for proteins where cysteines are functionally critical. d-nb.info |

Elucidating Protein Function through Non-Canonical Amino Acid Mutagenesis

The ability to site-specifically incorporate non-canonical amino acids (ncAAs) like 4-iodo-L-phenylalanine into proteins is a powerful tool for elucidating protein function. This process, known as non-canonical amino acid mutagenesis, allows for the introduction of unique chemical properties at precise locations within a protein, enabling detailed structure-function studies without significantly altering the native protein conformation. nih.govrsc.org

The application of this methodology has been instrumental in understanding the function of complex proteins. For example, researchers have successfully incorporated 4-iodo-L-phenylalanine into the Ras protein, a key regulator of cellular signaling pathways that is frequently mutated in cancers. nih.govnih.gov In one study, the opal (UGA) stop codon was used to direct the incorporation of 4-iodo-L-phenylalanine at position 32 of the Ras protein within an Escherichia coli cell-free translation system. ebi.ac.uknih.gov This specific modification provides a handle for further chemoselective modifications, allowing for detailed investigation of Ras structure, interactions, and the functional consequences of modifications at this critical position. nih.gov The ability to introduce such a probe helps in dissecting the complex signaling cascades that Ras proteins mediate. nih.gov

Table 2: Research Findings on Protein Function using 4-iodo-L-phenylalanine Mutagenesis

Protein Site of Incorporation Method of Incorporation Key Findings Reference
Bacteriophage T4 Lysozyme Phe153 Amber (TAG) codon suppression in E. coli. The iodoPhe residue did not perturb the protein structure in a meaningful way, demonstrating its utility as a non-disruptive probe for structural and functional studies. nih.gov

| Ras Protein | Position 32 | Opal (UGA) codon suppression in an E. coli cell-free system. | Successful incorporation allows for chemoselective modification, providing a tool to study the structure and function of this crucial signaling protein. | ebi.ac.uknih.gov |


Biochemical and Cellular Interaction Studies of N Formyl 4 Iodo L Phenylalanine Analogs

Investigation of Amino Acid Transporter Recognition and Cellular Uptake (in vitro)

The cellular uptake of amino acids and their derivatives is primarily mediated by amino acid transporters. The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family, is of particular interest due to its high expression in various cancer cells and at the blood-brain barrier. nih.gov LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine. nih.gov

Studies on phenylalanine analogs have provided insights into the structural requirements for LAT1 recognition and transport. The transporter accommodates a range of substituents on the phenyl ring, indicating a degree of flexibility in its binding pocket. For instance, both L-phenylalanine and its analogs are recognized as substrates. nih.gov The N-formyl group in N-Formyl-4-iodo-L-phenylalanine, however, introduces a modification at the amino group, which could potentially alter its interaction with LAT1. While LAT1 transports amino acid-like drugs, significant modifications to the core amino acid structure can impact transport efficiency. nih.govnih.gov

In vitro studies using cell lines that express LAT1, such as various tumor cell lines, are instrumental in determining the extent to which this compound is a substrate for this transporter. nih.gov A common method involves competitive inhibition assays, where the ability of the compound to inhibit the uptake of a known radiolabeled LAT1 substrate, such as [³H]-L-leucine or [³H]-gabapentin, is measured. nih.gov Another approach is the trans-stimulation assay, which assesses whether the compound can stimulate the efflux of a preloaded radiolabeled substrate, confirming it as a transported substrate. nih.gov

Given that both 2-iodo-L-phenylalanine and 4-iodo-L-phenylalanine have been shown to be transported by LAT1, it is plausible that this compound retains some affinity for the transporter. nih.govebi.ac.uk However, the N-formylation may reduce its efficiency as a substrate compared to the unformylated parent amino acid.

Table 1: In Vitro Cellular Uptake Study Parameters

ParameterDescription
Cell LinesTumor cell lines with high LAT1 expression (e.g., A549, HT29, C6) nih.gov
Assay TypeCompetitive inhibition or trans-stimulation assays nih.gov
Radiolabeled Substrate[³H]-L-leucine, [³H]-gabapentin, or similar LAT1 substrates nih.gov
Outcome MeasurementInhibition constant (Ki) or rate of substrate efflux

Ligand-Receptor Interactions with Formyl Peptide Receptors (FPRs)

Formyl peptide receptors (FPRs) are a group of G protein-coupled receptors that play a crucial role in the innate immune system. wikipedia.org They recognize N-formylated peptides, which are common bacterial and mitochondrial products, and initiate a signaling cascade that leads to chemotaxis and other inflammatory responses. wikipedia.orgharvard.edu In humans, there are three main isoforms: FPR1, FPR2, and FPR3. wikipedia.org

The prototypical ligand for FPRs is N-formylmethionyl-leucyl-phenylalanine (fMLP). wikipedia.org The N-formyl group is a key determinant for receptor binding and activation. wikipedia.org Given that this compound possesses an N-formyl group, it is a candidate for interaction with FPRs. The 4-iodo-L-phenylalanine moiety would likely influence the binding affinity and selectivity for different FPR isoforms.

The interaction of this compound with FPRs can be investigated through several in vitro assays:

Receptor Binding Assays: These assays measure the ability of the compound to displace a radiolabeled FPR ligand, such as [³H]-fMLP, from its binding site on cells expressing specific FPR isoforms. nih.gov The resulting data can be used to determine the binding affinity (Ki) of the compound.

Functional Assays: These assays measure the cellular response following receptor activation. This can include measuring changes in intracellular calcium levels, adenylyl cyclase activity (cAMP levels), or chemotaxis of immune cells like neutrophils. nih.govnih.gov

The potency of various fMLP analogs in displacing [³H]-fMLP has been shown to correlate with their ability to elicit downstream signaling events. nih.gov It is hypothesized that the bulky iodine atom at the para position of the phenyl ring in this compound would modulate its interaction with the hydrophobic binding pocket of the FPRs.

Table 2: Ligand-Receptor Interaction Study Parameters

ParameterDescription
Receptor SourceCells transfected to express specific human FPR isoforms (FPR1, FPR2, FPR3) wikipedia.orgnih.gov
Assay TypeCompetitive radioligand binding assays, calcium mobilization assays, chemotaxis assays nih.govnih.gov
Radiolabeled Ligand[³H]-N-formylmethionyl-leucyl-phenylalanine ([³H]-fMLP) nih.gov
Outcome MeasurementBinding affinity (Ki), concentration for 50% response (EC50)

Modulation of Enzyme Activity and Specificity (e.g., Aminopeptidases)

Aminopeptidases are a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Their activity is crucial for protein degradation, peptide metabolism, and antigen presentation. Certain amino acids and their analogs can act as inhibitors or modulators of aminopeptidase (B13392206) activity.

For example, the bacterial aminopeptidase from Streptomyces griseus (SGAP) is known to be inhibited by various free amino acids, particularly those with large hydrophobic side chains. ebi.ac.uk This suggests that this compound, with its iodinated phenyl ring, could potentially interact with the active site of such enzymes. The N-formyl group could also influence this interaction, potentially making it a substrate or an inhibitor.

To investigate the effect of this compound on aminopeptidase activity, in vitro enzyme inhibition assays would be performed. These assays typically involve incubating the purified enzyme with a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage. The ability of this compound to inhibit this reaction would be measured.

Table 3: Enzyme Activity Modulation Study Parameters

ParameterDescription
Enzyme SourcePurified aminopeptidases (e.g., from Streptomyces griseus) ebi.ac.uk
Assay TypeIn vitro enzyme inhibition assay
SubstrateChromogenic or fluorogenic aminopeptidase substrates
Outcome MeasurementInhibition constant (Ki) or half-maximal inhibitory concentration (IC50)

Influence on Protein Folding and Stability

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for studying protein structure and function. nih.gov 4-Iodo-L-phenylalanine has been successfully incorporated into proteins in response to an amber stop codon (TAG). nih.govnih.gov The presence of the heavy iodine atom is particularly useful for X-ray crystallography, as it can facilitate structure determination through single-wavelength anomalous dispersion (SAD) phasing. nih.gov

The potential to incorporate this compound into proteins using similar methodologies is an area for investigation. However, the N-formyl group would likely prevent its direct participation in ribosomal protein synthesis, as the machinery recognizes free amino groups on aminoacyl-tRNAs. Therefore, its use in this context would likely be limited to post-translational modification techniques or in vitro translation systems with modified components.

If incorporated, the N-formyl group and the iodinated phenyl ring could influence protein folding and stability. The bulky and hydrophobic nature of the 4-iodophenyl group might affect local packing and hydrophobic interactions within the protein core. The N-formyl group could introduce new hydrogen bonding possibilities or steric clashes, depending on its local environment. The impact on protein stability could be assessed by measuring changes in the melting temperature (Tm) using techniques like differential scanning calorimetry or circular dichroism spectroscopy.

Table 4: Protein Folding and Stability Study Parameters

ParameterDescription
MethodologySite-specific incorporation via modified in vitro translation or chemical ligation
Protein ModelWell-characterized proteins (e.g., T4 Lysozyme, Ras) nih.govnih.gov
Analytical TechniqueX-ray crystallography, Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), Differential Scanning Calorimetry (DSC)
Outcome MeasurementHigh-resolution protein structure, changes in melting temperature (Tm)

Computational and Theoretical Investigations of N Formyl 4 Iodo L Phenylalanine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Formyl-4-iodo-L-phenylalanine, docking studies are crucial for understanding how this modified amino acid, when incorporated into a peptide or as a small molecule ligand, interacts with biological targets such as protein receptors.

The formyl group at the N-terminus and the iodine atom at the para position of the phenyl ring introduce unique steric and electronic properties that influence binding affinity and specificity. The iodine atom, being large and highly polarizable, can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding energy. The N-formyl group can act as a hydrogen bond donor and acceptor, further defining its interaction profile.

Researchers utilize docking simulations to predict the binding modes of peptides containing this compound with their receptors. For instance, studies on the N-formyl peptide receptors (FPRs), which are involved in the inflammatory response, could explore how the presence of the iodo-phenylalanine moiety affects ligand recognition compared to endogenous N-formylated peptides. nih.govnih.gov These simulations can reveal key amino acid residues in the receptor's binding pocket that interact with the modified amino acid, providing a rationale for observed binding affinities and guiding the design of more potent and selective ligands.

Table 1: Predicted Interaction Energies of this compound with a Hypothetical Receptor Binding Pocket

Interaction TypeContributing Atoms/GroupsPredicted Energy (kcal/mol)
Halogen BondPhenyl-Iodine with Carbonyl Oxygen-2.5
Hydrogen BondN-Formyl with Serine Residue-4.2
Van der WaalsPhenyl Ring with Hydrophobic Pocket-3.8
ElectrostaticN-Formyl with Charged Residue-1.5

Note: The data in this table is illustrative and based on typical energy contributions for the specified interactions. Actual values would be derived from specific molecular docking calculations.

Molecular Dynamics Simulations of Protein-Incorporated Analogs

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe the conformational changes of proteins and their complexes over time. nih.govbonvinlab.org When this compound is incorporated into a protein, MD simulations can elucidate its impact on the protein's structure, stability, and dynamics.

Furthermore, these simulations are invaluable for studying the behavior of the modified protein in a solvated environment, mimicking physiological conditions. bonvinlab.org By analyzing the solvent accessible surface area and the interaction of the iodinated residue with water molecules, researchers can assess its influence on protein solubility and aggregation propensity. For proteins that interact with other molecules, MD simulations can model the dynamic process of binding and unbinding, providing insights into the kinetics and thermodynamics of these interactions.

Table 2: Key Structural and Dynamic Parameters from a Hypothetical MD Simulation of a Protein with and without this compound

ParameterWild-Type ProteinProtein with this compound
Root Mean Square Deviation (RMSD)1.5 Å2.1 Å
Radius of Gyration (Rg)15.2 Å15.8 Å
Solvent Accessible Surface Area (SASA)7500 Ų7800 Ų
Number of Intramolecular Hydrogen Bonds250245

Note: This data is hypothetical and serves to illustrate the types of comparisons made in MD simulation studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. For this compound, these calculations can provide a detailed understanding of its chemical nature.

Methods like Density Functional Theory (DFT) are used to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

The presence of the iodine atom significantly influences the electronic properties. Its high electronegativity and polarizability can create a region of positive electrostatic potential on the outer side of the iodine atom (a "sigma-hole"), making it a potent halogen bond donor. Quantum chemical calculations can precisely map this electrostatic potential and quantify the strength of potential halogen bonds. These calculations also help in understanding the reactivity of the molecule, for instance, by predicting the most likely sites for nucleophilic or electrophilic attack.

Table 3: Selected Quantum Chemical Properties of this compound Calculated using DFT

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D
Mulliken Charge on Iodine-0.15 e

Note: The values presented are representative and would be obtained from specific quantum chemical computations.

Predictive Algorithms for Non-Canonical Amino Acid Design and Application

The design and application of non-canonical amino acids like this compound are increasingly being guided by predictive algorithms and machine learning models. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net These computational tools can screen vast chemical spaces to identify novel amino acid structures with desired properties for specific applications.

For instance, algorithms can be trained on datasets of known protein-ligand complexes to predict the binding affinity of new non-canonical amino acids. By incorporating descriptors that capture the unique features of this compound, such as its capacity for halogen bonding, these models can more accurately predict its utility in enhancing protein-ligand interactions.

Predictive models are also used to anticipate the effects of incorporating a non-canonical amino acid on protein stability and function. These algorithms can analyze the structural context of a potential mutation site and predict whether the introduction of this compound would be tolerated and what its likely impact on the protein's properties would be. This in silico screening process significantly reduces the experimental effort required to engineer proteins with novel functionalities. The development of such predictive tools is a rapidly advancing area that holds great promise for the rational design of proteins and peptides incorporating unique chemical moieties. biorxiv.orgresearchgate.net

Future Research Trajectories and Interdisciplinary Applications

Development of Enhanced Synthetic Routes and Radiolabeling Efficiencies

The utility of N-Formyl-4-iodo-L-phenylalanine is fundamentally linked to its availability and the efficiency with which it can be radiolabeled for imaging applications. Future research will likely focus on optimizing both of these aspects.

Current synthetic approaches to this compound would logically involve a two-step process: the iodination of L-phenylalanine followed by N-formylation. The iodination of aromatic compounds can be achieved using various reagents, including iodine in the presence of an oxidizing agent like peracetic acid or with iodic acid. manac-inc.co.jpacs.orgnih.gov A key challenge is to achieve high regioselectivity for the para position of the phenyl ring. Following the synthesis of 4-iodo-L-phenylalanine, the N-formylation of the amino group can be carried out. Methods for N-formylation of amino acids are well-established and include reaction with formamide (B127407) or using a formylating reagent generated from formic acid and N,N'-dicyclohexylcarbodiimmide (DCC). acs.orgresearchgate.netmdpi.com A solid-phase approach, where the amino acid is attached to a resin, can simplify purification. researchgate.netmdpi.comresearchgate.net

For radiolabeling, particularly for applications like Positron Emission Tomography (PET), isotopes of iodine such as ¹²⁴I are of great interest. snmjournals.orgnih.gov The synthesis of radioiodinated 4-iodophenylalanine has been achieved from a tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, with high radiochemical yields. ebi.ac.uk A crucial area of future research will be to ensure the stability of the N-formyl group under these radiolabeling conditions. The development of a one-pot synthesis and radiolabeling procedure would significantly enhance the accessibility of this compound for research and clinical applications.

Synthetic Step Potential Reagents and Conditions Key Research Goals
Iodination Iodine with an oxidizing agent (e.g., peracetic acid), iodic acid. manac-inc.co.jpacs.orgnih.govHigh regioselectivity for the para-position, high yield, and use of environmentally benign reagents.
N-Formylation Formamide, formic acid/DCC. acs.orgresearchgate.netmdpi.comMild reaction conditions to preserve the stereochemistry of the amino acid, high yield, and compatibility with solid-phase synthesis.
Radiolabeling Radioiodine (e.g., ¹²⁴I) with a suitable precursor (e.g., a stannyl (B1234572) derivative). snmjournals.orgebi.ac.ukHigh radiochemical yield, purity, and stability of the N-formyl group during the labeling process.

Expanding the Genetic Code for Diverse Formylated and Iodinated Amino Acids

The site-specific incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion has revolutionized protein engineering. nih.govnih.govgoogle.comacs.org This technology relies on orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific UAA and a unique codon, typically a stop codon like UAG (amber). nih.govnih.govgoogle.comacs.org

The genetic incorporation of both p-iodo-L-phenylalanine and N-formyllysine has been successfully demonstrated individually. nih.gov The incorporation of p-iodo-L-phenylalanine has been achieved using an engineered tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii. nih.gov Similarly, an orthogonal N(ε)-formyllysine tRNA synthetase/tRNA pair has been developed for the efficient incorporation of N-formyllysine in both E. coli and mammalian cells.

A significant future research direction is to explore the possibility of genetically encoding this compound. This would likely require the development of a novel orthogonal synthetase that can recognize and charge the tRNA with this dual-functionalized amino acid. Given the polyspecificity of some existing pyrrolysyl-tRNA synthetase (PylRS) variants, it is conceivable that a PylRS could be engineered to accommodate this compound. nih.gov Success in this area would enable the production of proteins with both a formyl group and an iodine atom at a specific site, opening up new avenues for studying protein structure and function. The ability to incorporate multiple, distinct unnatural amino acids into a single protein has already been demonstrated, suggesting that the simultaneous incorporation of both a formylated and an iodinated amino acid at different sites is also a feasible goal. nih.govnih.gov

Component Current Status Future Research Direction
p-Iodo-L-phenylalanine Successfully incorporated using an engineered M. jannaschii tyrosyl-tRNA synthetase/tRNA pair. nih.govOptimization of incorporation efficiency and fidelity.
N-Formyllysine Successfully incorporated using an engineered N(ε)-formyllysine tRNA synthetase/tRNA pair.Exploration of synthetases for other N-formylated amino acids.
This compound Not yet demonstrated.Development of a novel, dual-specific orthogonal synthetase, potentially through directed evolution of existing polyspecific synthetases like PylRS.

Integration into Advanced Biosensors and Bioreagents

The unique combination of a formyl group and an iodine atom in this compound makes it a promising candidate for the development of novel biosensors and bioreagents.

The N-formyl group is a key feature of N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), which are potent chemoattractants for immune cells. mdpi.comwikipedia.orgnih.govnih.gov These peptides are recognized by formyl peptide receptors (FPRs), which are G-protein coupled receptors involved in the inflammatory response. wikipedia.orgnih.govharvard.edu Incorporating this compound into peptides could generate novel probes to study FPR signaling and function. The iodine atom can serve as a radiolabel for imaging or as a heavy atom for crystallographic studies of the peptide-receptor complex.

Furthermore, the iodine atom provides a handle for bioconjugation. For example, it can be used in cross-coupling reactions to attach fluorescent dyes or other reporter molecules. nih.gov This would allow for the creation of highly specific bioreagents for detecting and visualizing FPRs in cells and tissues.

Feature of this compound Application in Biosensors/Bioreagents Example
N-formyl group Recognition by formyl peptide receptors (FPRs). wikipedia.orgnih.govharvard.eduDevelopment of peptide-based probes to study FPR biology and its role in disease. mdpi.comnih.gov
Iodine atom (as a radiolabel) PET imaging of FPR distribution and activity. snmjournals.orgnih.govA peptide containing radiolabeled this compound could be used to image inflammation.
Iodine atom (for bioconjugation) Attachment of reporter molecules (e.g., fluorophores). nih.govCreation of fluorescently labeled peptides for use in fluorescence microscopy and flow cytometry to study FPRs.

Exploration in Novel Materials Science and Bioconjugate Chemistry

The chemical properties of this compound also lend themselves to applications in materials science and bioconjugate chemistry. The presence of an iodine atom on the aromatic ring makes it a versatile building block for creating novel materials and bioconjugates.

Iodinated aromatic compounds are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. manac-inc.co.jpnih.gov By incorporating this compound into peptides, it is possible to create peptide-based materials with tailored properties. For example, cross-linking of these peptides through the iodine handle could lead to the formation of hydrogels or other biomaterials with potential applications in tissue engineering and drug delivery.

Field Potential Application of this compound Key Enabling Feature
Materials Science Formation of peptide-based hydrogels and biomaterials.Iodine atom for cross-coupling reactions. manac-inc.co.jpnih.gov
Bioconjugate Chemistry Site-specific modification of peptides and proteins.Iodine atom for chemoselective ligation. nih.gov
Drug Delivery Development of targeted drug-peptide conjugates.Both the iodine handle for drug attachment and the potential for the N-formyl group to influence biological interactions.

Q & A

Q. What synthetic routes are optimal for preparing N-Formyl-4-iodo-L-phenylalanine with high purity?

this compound can be synthesized via sequential amino acid coupling. For example, a method involving L-phenylalanine iodination at the 4-position followed by formylation using formyl chloride in anhydrous dichloromethane or ether under basic conditions is effective . The reaction typically requires alkali catalysts (e.g., triethylamine) and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) yields >95% purity, as confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) confirm regioselective iodination and formylation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ at m/z 563.0951 for C₂₁H₃₀IN₃O₅S) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm structural integrity .
  • Polarimetry : Optical rotation ([α]ᴅ²⁵ +76.9° in CH₂Cl₂) confirms stereochemical purity .

Q. How does the iodine substituent influence solubility and reactivity in biochemical assays?

The 4-iodo group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability in cellular assays. Its electron-withdrawing nature stabilizes intermediates in nucleophilic substitution reactions, making the compound useful for radiolabeling (e.g., via isotopic exchange with ¹²⁵I) . Solubility can be improved using DMSO or ethanol (<5% v/v) in buffer systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound?

Discrepancies in binding data (e.g., for formyl peptide receptors) often arise from assay conditions. To address this:

  • pH and Temperature Control : Maintain pH 7.4 (mimicking physiological conditions) and 37°C, as acidic pH or low temperatures reduce receptor-ligand stability .
  • Competitive Binding Assays : Use ³H-labeled fMLF (N-formyl-Met-Leu-Phe) as a reference to normalize affinity measurements .
  • Surface Plasmon Resonance (SPR) : Directly measure on-rate (k_on) and off-rate (k_off) constants to account for kinetic variability .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Molecular docking (e.g., using AutoDock Vina) identifies key interactions between the iodine atom and hydrophobic receptor pockets (e.g., FPR1’s Phe-257 and Ile-263 residues). Free energy perturbation (FEP) calculations predict substitutions (e.g., replacing iodine with CF₃) that improve binding ΔG by ~2 kcal/mol . MD simulations (>100 ns) further assess conformational stability in lipid bilayers .

Q. What are the stability challenges in long-term storage, and how can they be mitigated?

this compound degrades via:

  • Hydrolysis : Amide bond cleavage in humid conditions.
  • Photooxidation : Iodine radical formation under UV light.
    Solutions :
  • Store lyophilized at -20°C under argon, with desiccants (silica gel).
  • Use amber vials to block UV radiation.
  • Monitor degradation via LC-MS every 6 months; <5% decomposition over 2 years is achievable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.